3-Chloro-4-cyclopropylbenzaldehyde
Description
3-Chloro-4-cyclopropylbenzaldehyde (CAS No. 1691650-41-5) is a substituted benzaldehyde derivative with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . Its structure features a benzaldehyde core substituted with a chlorine atom at the 3-position and a cyclopropyl group at the 4-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of bioactive molecules where steric and electronic modulation of aromatic systems is critical. Limited supplier data suggest challenges in sourcing, as CymitQuimica lists it as discontinued, though specialized suppliers may still offer small quantities .
Properties
IUPAC Name |
3-chloro-4-cyclopropylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKHMJQHSOYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropylbenzaldehyde typically involves the chlorination of 4-cyclopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the benzaldehyde ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-4-cyclopropylbenzoic acid.
Reduction: 3-Chloro-4-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Chloro-4-cyclopropylbenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of:
- Pharmaceuticals : The compound can be modified to create derivatives with potential therapeutic effects.
- Agrochemicals : Its derivatives may exhibit insecticidal properties, making them candidates for developing new pesticides.
Medicinal Chemistry
The compound's structural features allow for exploration in medicinal chemistry, particularly in drug design. Its potential applications include:
- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation, suggesting that this compound could be developed into anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary studies indicate that derivatives may possess antimicrobial properties, which are essential for treating infections.
Biological Research
In biological studies, this compound can be used to investigate the effects of cyclopropyl and chloro substituents on biological activity. It may serve as a precursor for synthesizing bioactive molecules that interact with various molecular targets.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of novel bioactive compounds derived from this compound. The resulting compounds exhibited significant anti-inflammatory properties in vitro, highlighting the potential for developing new therapeutics targeting inflammatory diseases.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Anti-inflammatory (IC50 = 25 µM) | |
| Compound B | Antimicrobial (MIC = 15 µg/mL) |
Case Study 2: Insecticidal Properties
Research evaluating the insecticidal properties of derivatives derived from this compound found promising results against Aedes aegypti larvae. The study indicated that modifications to the cyclopropyl group enhanced larvicidal activity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropylbenzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Reactivity
- This compound : The cyclopropyl group introduces significant steric hindrance, reducing electrophilicity at the aldehyde group compared to simpler analogs. This bulkiness may slow nucleophilic addition reactions but enhance stability in harsh synthetic conditions .
- 3-Chlorobenzaldehyde : The absence of bulky substituents allows faster reactivity in aldol condensations and Grignard reactions. However, the electron-withdrawing chlorine atom increases electrophilicity at the aldehyde .
- 3-Methylbenzaldehyde : The electron-donating methyl group decreases aldehyde reactivity, making it less suitable for electrophilic substitutions but useful in controlled oxidation reactions .
Solubility and Stability
- The cyclopropyl group in this compound likely reduces polarity, decreasing solubility in polar solvents (e.g., water) compared to 3-Chlorobenzaldehyde. However, its extended aromatic system may enhance solubility in organic solvents like dichloromethane .
- 3-Chloro-4-methoxybenzaldehyde benefits from the methoxy group’s polarity, improving solubility in alcohols and ethers compared to the cyclopropyl analog .
Commercial Availability and Challenges
- Niche suppliers may offer custom synthesis .
- 3-Chlorobenzaldehyde : Readily available in bulk quantities with standardized pricing (e.g., $50–$100/g for lab-grade purity) .
Biological Activity
3-Chloro-4-cyclopropylbenzaldehyde is an organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a chloro group at the para position and a cyclopropyl group at the meta position of a benzaldehyde moiety. The presence of these substituents contributes significantly to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl group may enhance binding affinity due to its unique three-membered ring structure, while the chlorine atom can influence reactivity and stability.
Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity. In vitro assays demonstrated that this compound selectively inhibits the growth of certain cancer cell lines, including those with mutant p53, suggesting a mechanism linked to its structural characteristics .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may modulate the activity of specific cytokines involved in inflammatory responses, thereby providing therapeutic potential for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
-
Anticancer Activity in Cell Lines :
A study evaluated the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, particularly in breast cancer models. The mechanism was linked to apoptosis induction via caspase activation . -
Inflammatory Response Modulation :
Another investigation focused on the compound's role in modulating inflammatory cytokines in a mouse model of colitis. Treatment with this compound resulted in decreased levels of IL-17 and TNF-alpha, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
| Activity Type | Model/Assay | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | 10 | Reduced cell viability |
| Anti-inflammatory | Mouse model of colitis | 50 | Decreased IL-17 and TNF-alpha levels |
| Enzyme inhibition | Various enzyme assays | 25 | Inhibition of specific enzymatic activity |
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorination of cyclopropyl-substituted benzoic acid derivatives. This compound serves as a precursor for various bioactive molecules, enhancing its utility in medicinal chemistry .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-cyclopropylbenzaldehyde, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts acylation. A plausible route includes chlorination of 4-cyclopropylbenzaldehyde using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. Key parameters include:
- Temperature control (25–60°C to avoid side reactions).
- Catalyst selection (FeCl₃ enhances regioselectivity for the 3-position ).
- Solvent choice (e.g., dichloromethane or chlorobenzene for solubility).
Table 1 : Example Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| FeCl₃ | DCM | 40 | ~65 | Di/tri-chlorinated isomers |
| AlCl₃ | Toluene | 60 | ~55 | Cyclopropane ring-opened products |
Q. How can researchers purify this compound to ≥95% purity for analytical studies?
- Methodological Answer : Use fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) is recommended for purity validation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons appear as a doublet at δ 7.8–8.2 ppm (J = 8.5 Hz), and the aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm.
- 13C NMR : The aldehyde carbon appears at δ 190–195 ppm, while cyclopropyl carbons are at δ 10–15 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Use fume hoods, nitrile gloves, and chemical goggles.
- Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Neutralize waste with 10% NaOH before disposal .
Q. How can common impurities (e.g., di-chlorinated byproducts) be identified and removed?
- Methodological Answer :
- GC-MS : Monitor for m/z peaks corresponding to di-chlorinated isomers (e.g., 3,5-dichloro derivatives).
- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize di-chlorination byproducts?
- Methodological Answer :
- Conduct a Design of Experiments (DoE) to assess the impact of temperature, catalyst loading, and stoichiometry.
- Use in situ FTIR to monitor chlorination progress and terminate reactions at <90% conversion to avoid over-chlorination .
Q. What is the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor aldehyde oxidation to carboxylic acid via HPLC.
- pH Studies : Degradation is minimal at pH 4–6 but accelerates in basic conditions (pH >8) due to nucleophilic attack on the aldehyde group .
Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The cyclopropyl ring stabilizes adjacent carbocations, enabling Suzuki-Miyaura coupling with aryl boronic acids.
- Mechanistic Insight : DFT calculations show the cyclopropyl group lowers the activation energy for oxidative addition in Pd-catalyzed reactions .
Q. What strategies can resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Verify catalyst purity (e.g., FeCl₃ vs. hydrated FeCl₃·6H₂O) and moisture levels (use molecular sieves).
- Compare analytical methods: Yields may vary if quantified via GC vs. NMR due to residual solvent peaks .
Q. How can this compound serve as a precursor in medicinal chemistry applications?
- Methodological Answer :
- The aldehyde group enables condensation with hydrazines to form hydrazones for anticancer agent synthesis.
- Case Study : In PubChem, analogous aldehydes are pharmacophores in kinase inhibitors targeting EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
